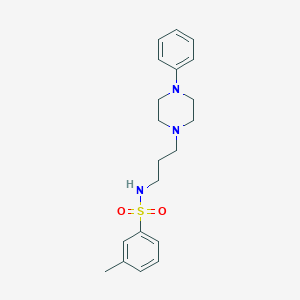

3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide” is a derivative of the piperazine class of compounds . Piperazine derivatives have been studied for their potential therapeutic properties, including acetylcholinesterase inhibitory activities .

Synthesis Analysis

The synthesis of similar piperazine derivatives has been reported in the literature . Typically, these compounds are synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of similar piperazine derivatives has been studied using techniques like homology modeling, molecular docking, and molecular dynamics . These studies often focus on the interactions of the compound with its molecular targets at the molecular level .Chemical Reactions Analysis

The chemical reactions involving similar piperazine derivatives have been studied. For instance, some compounds have shown moderate acetylcholinesterase inhibitory activities in vitro .Physical And Chemical Properties Analysis

The physical and chemical properties of similar piperazine derivatives have been reported. For instance, some compounds are described as yellow solids with a specific melting point and purity .Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibitors : Benzenesulfonamide derivatives have been studied for their potent inhibitory activity against human carbonic anhydrase isoforms. These inhibitors are relevant in treating conditions like glaucoma, as they can effectively lower intraocular pressure in animal models. Computational and crystallographic studies help understand their mechanisms of action (Nocentini et al., 2016).

Photodynamic Therapy for Cancer : Certain benzenesulfonamide derivatives have been found to have high singlet oxygen quantum yield, making them useful as photosensitizers in photodynamic therapy. This application is significant for cancer treatment, where these compounds could be employed as Type II photosensitizers (Pişkin et al., 2020).

Kynurenine 3-Hydroxylase Inhibitors : Benzenesulfonamides have also been synthesized as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. These inhibitors can be crucial for studying the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).

Membrane-bound Phospholipase A2 Inhibitors : In medicinal chemistry, certain benzenesulfonamide derivatives have been evaluated as inhibitors of membrane-bound phospholipase A2. These compounds showed promising results in reducing myocardial infarction size in animal models, indicating potential therapeutic applications for heart diseases (Oinuma et al., 1991).

Antimicrobial and Anti-HIV Activity : Benzenesulfonamides with oxadiazole moieties have shown antimicrobial and anti-HIV activities. This finding is significant for developing new treatments for infectious diseases (Iqbal et al., 2006).

COX-2 Inhibitors : Some benzenesulfonamides are studied for their selectivity as cyclooxygenase-2 (COX-2) inhibitors. This research is pertinent in the development of treatments for conditions like rheumatoid arthritis and osteoarthritis, as COX-2 inhibitors can reduce inflammation and pain (Hashimoto et al., 2002).

Wirkmechanismus

Target of Action

The primary targets of 3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are crucial in the nervous system, where they break down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.

Mode of Action

The compound interacts with its targets, AChE and BChE, by binding to their active sites . This binding inhibits the enzymes’ activity, preventing them from breaking down acetylcholine. As a result, acetylcholine levels increase, prolonging its action at synapses.

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway, which plays a key role in memory and cognition. By inhibiting these enzymes, the compound enhances cholinergic transmission, potentially improving cognitive function .

Result of Action

The inhibition of AChE and BChE leads to increased acetylcholine levels, enhancing cholinergic transmission. This can result in improved cognitive function, making the compound potentially useful in conditions like Alzheimer’s disease .

Eigenschaften

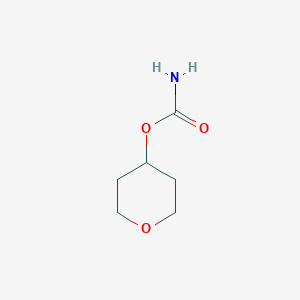

IUPAC Name |

3-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S/c1-18-7-5-10-20(17-18)26(24,25)21-11-6-12-22-13-15-23(16-14-22)19-8-3-2-4-9-19/h2-5,7-10,17,21H,6,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYOUJPOXPSJPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2824764.png)

![N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2824770.png)

![N~6~-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2824777.png)

![7-(4-methoxyphenyl)-3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2824780.png)

![1-(4-cyanophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2824781.png)

![3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2824785.png)